

Chemical properties and spectral data of Chlorobutanol for researchers

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An In-depth Technical Guide to the Chemical Properties and Spectral Data of **Chlorobutanol** for Researchers

This guide provides a comprehensive overview of the chemical properties, spectral data, and relevant experimental protocols for **chlorobutanol**, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Chlorobutanol, also known as 1,1,1-trichloro-2-methyl-2-propanol, is a versatile organic compound with applications as a preservative, sedative, and weak local anesthetic.[1] It exists in both anhydrous and hemihydrate forms, which exhibit different physical properties.[2][3]

Table 1: General Chemical Properties of **Chlorobutanol**



Property	Value	Source(s)
IUPAC Name	1,1,1-trichloro-2-methylpropan- 2-ol	[4]
Synonyms	Chlorbutol, Chloretone, Acetone chloroform	[2][4]
Molecular Formula	C4H7Cl3O	[4]
Molecular Weight	177.46 g/mol (Anhydrous)[3], 186.47 g/mol (Hemihydrate)[3]	[4]
CAS Number	57-15-8 (Anhydrous)[3], 6001- 64-5 (Hemihydrate)[3]	[3]
Appearance	Colorless to white crystalline solid with a camphor-like odor. [1][3]	[1][3]

Table 2: Physicochemical Data of Chlorobutanol

Property	Anhydrous Form	Hemihydrate Form	Source(s)
Melting Point	95-99 °C	76-78 °C	[1][2]
Boiling Point	167 °C	-	[1][2]
Solubility in Water	Slightly soluble (1 g in 125 mL)[2]; more soluble in hot water.[4]	Slightly soluble	[2][4]
Solubility in Organic Solvents	Freely soluble in ethanol, ether, chloroform, and volatile oils; soluble in glycerol.[2][3]	Freely soluble in ethanol, ether, chloroform, and volatile oils; soluble in glycerol.	[2][3]
рКа	~12.87	-	[5]



Spectral Data

The following tables summarize the key spectral information for **chlorobutanol**, which is crucial for its identification and characterization.

Table 3: Spectroscopic Data for Chlorobutanol

Spectrum Type	Key Peaks / Features	Source(s)
Mass Spectrometry (MS)	Molecular ion peak and characteristic fragmentation pattern.	[6]
¹ H Nuclear Magnetic Resonance (¹ H NMR)	Signals corresponding to the methyl and hydroxyl protons.	[7]
¹³ C Nuclear Magnetic Resonance (¹³ C NMR)	Signals for the quaternary and methyl carbons.	[8]
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H and C-Cl bonds.	[9]

Note: For detailed spectra, please refer to the sources linked in the references section.

Experimental Protocols

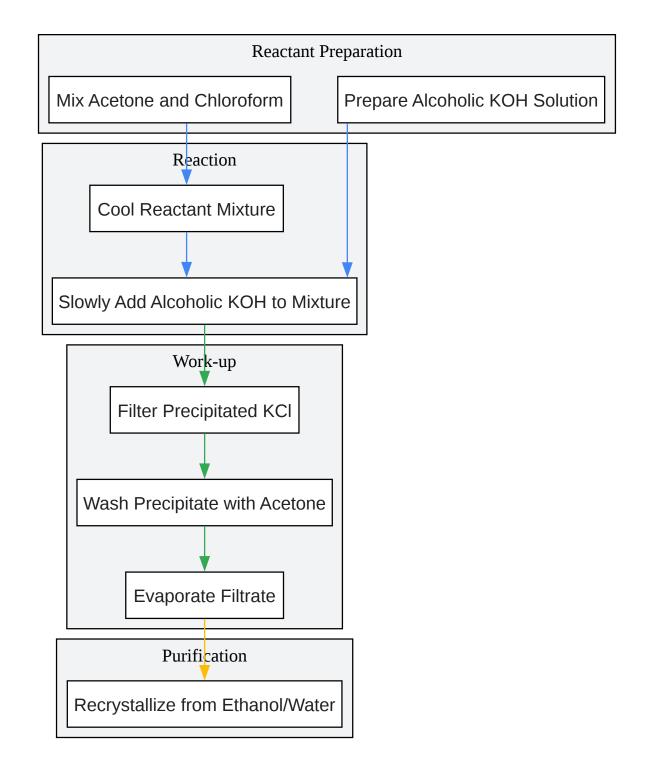
This section details the methodologies for the synthesis and analysis of **chlorobutanol**.

Synthesis of Chlorobutanol

Chlorobutanol is synthesized via a nucleophilic addition reaction between acetone and chloroform, catalyzed by a strong base like potassium hydroxide.[2][3]

Experimental Workflow for Chlorobutanol Synthesis





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Caption: Workflow for the synthesis of **chlorobutanol**.

Detailed Protocol:



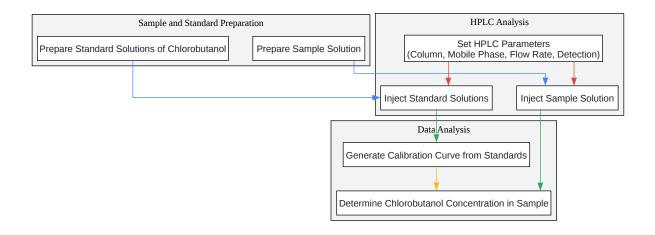
- Reaction Setup: In a suitable flask, combine acetone and chloroform.[2]
- Base Preparation: Separately, dissolve potassium hydroxide in a minimal amount of ethanol to prepare an alcoholic KOH solution.[4]
- Reaction: Cool the acetone and chloroform mixture in an ice bath. Slowly add the alcoholic KOH solution to the cooled mixture with stirring.[4]
- Precipitation and Filtration: A white precipitate of potassium chloride (KCl) will form. Filter the reaction mixture to remove the solid KCl.[4][5]
- Isolation: Wash the collected KCI precipitate with a small amount of cold acetone. Combine
 the filtrates and evaporate the solvent to obtain crude chlorobutanol.[4][5]
- Purification: Recrystallize the crude product from a mixture of ethanol and water to yield purified chlorobutanol crystals.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of **chlorobutanol** in pharmaceutical formulations is reverse-phase HPLC.[10]

Experimental Workflow for HPLC Analysis of Chlorobutanol





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Caption: Workflow for the quantification of chlorobutanol by HPLC.

Detailed Protocol:

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 10-micron octadecylsilane).[10]
 - Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[10]
 - Detection: UV spectrophotometer at 210 nm.[10]
 - Flow Rate: As appropriate for the column dimensions.
- Standard Preparation: Prepare a series of standard solutions of known concentrations of chlorobutanol in the mobile phase.



- Sample Preparation: Accurately weigh and dissolve the sample containing **chlorobutanol** in the mobile phase. Filter the solution before injection.
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area for chlorobutanol.
- Quantification: Calculate the concentration of chlorobutanol in the sample by comparing its peak area to the calibration curve.[10]

Purity Assessment

Purity tests for **chlorobutanol** are essential to ensure it meets pharmacopeial standards.

Key Purity Tests:

- Acidity/Alkalinity: A solution of chlorobutanol in water should be neutral.[1]
- Chloride Content: The amount of inorganic chloride is determined by titration, typically after hydrolysis of the chlorobutanol.[1]
- Residue on Ignition: This test determines the amount of non-volatile inorganic impurities.[1]
- Water Content: The water content, particularly for the hemihydrate form, is determined by methods such as Karl Fischer titration.[1]

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